molecular formula C10H11ClN2S B6028620 N-allyl-N'-(3-chlorophenyl)thiourea CAS No. 14255-75-5

N-allyl-N'-(3-chlorophenyl)thiourea

Cat. No. B6028620
CAS RN: 14255-75-5
M. Wt: 226.73 g/mol
InChI Key: PWMJPURKWVVDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-(3-chlorophenyl)thiourea (ACTU) is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is a thiourea derivative that has been used in various scientific research applications, including as an inhibitor of the enzyme thioredoxin reductase and as a potential anticancer agent.

Mechanism of Action

The mechanism of action of N-allyl-N'-(3-chlorophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of thioredoxin reductase and the induction of oxidative stress in cancer cells. Thioredoxin reductase is an enzyme that plays a key role in the regulation of cellular redox balance, and its inhibition can lead to the accumulation of reactive oxygen species and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell growth and proliferation, and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antiviral properties, and may have potential as a therapeutic agent for a range of diseases.

Advantages and Limitations for Lab Experiments

N-allyl-N'-(3-chlorophenyl)thiourea has several advantages for use in lab experiments, including its relatively low cost, ease of synthesis, and wide range of potential applications. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N-allyl-N'-(3-chlorophenyl)thiourea, including further investigation of its mechanism of action, optimization of its anticancer activity through structural modifications, and exploration of its potential as a therapeutic agent for other diseases, such as viral infections and inflammatory diseases. Additionally, further research is needed to explore the potential toxicity of this compound and to identify any potential side effects that may limit its clinical use.

Synthesis Methods

N-allyl-N'-(3-chlorophenyl)thiourea can be synthesized through a multi-step process involving the reaction of allylamine with 3-chlorobenzaldehyde, followed by the reaction of the resulting Schiff base with thiourea. The final product is obtained after purification through recrystallization.

Scientific Research Applications

N-allyl-N'-(3-chlorophenyl)thiourea has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been studied for its potential as an inhibitor of thioredoxin reductase, an enzyme that is overexpressed in many cancer cells and plays a key role in cell growth and survival.

properties

IUPAC Name

1-(3-chlorophenyl)-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMJPURKWVVDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364341
Record name STK093741
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14255-75-5
Record name NSC45293
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK093741
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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